molecular formula C22H34N2O3 B11455494 N-(2-methoxybenzyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

N-(2-methoxybenzyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

Cat. No.: B11455494
M. Wt: 374.5 g/mol
InChI Key: UHFMAYUAVVOXLW-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methylcyclohexyl group, and a formamido group attached to a pentanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-METHOXYPHENYLMETHYLAMINE: This intermediate is synthesized by reacting 2-methoxybenzyl chloride with ammonia or an amine under basic conditions.

    Formation of 4-METHYLCYCLOHEXYLFORMAMIDE: This intermediate is prepared by reacting 4-methylcyclohexylamine with formic acid or a formylating agent.

    Coupling Reaction: The final step involves coupling the two intermediates with a pentanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)AMINO]PENTANAMIDE: Similar structure but with an amino group instead of a formamido group.

    N-[(2-HYDROXYPHENYL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

N-[1-[(2-methoxyphenyl)methylamino]-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C22H34N2O3/c1-15(2)13-19(24-21(25)17-11-9-16(3)10-12-17)22(26)23-14-18-7-5-6-8-20(18)27-4/h5-8,15-17,19H,9-14H2,1-4H3,(H,23,26)(H,24,25)

InChI Key

UHFMAYUAVVOXLW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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